molecular formula C40H56O B018782 Lycoxanthin CAS No. 19891-74-8

Lycoxanthin

Cat. No. B018782
CAS RN: 19891-74-8
M. Wt: 552.9 g/mol
InChI Key: IFTRFNLCKUZSNG-SFEKFZNLSA-N
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Description

Lycoxanthin is a carotenoid pigment that is found in various fruits and vegetables, including tomatoes, watermelons, and papayas. It is known for its anti-inflammatory and antioxidant properties and has been studied extensively for its potential health benefits.

Scientific Research Applications

Carotenoid Extracts and Nanoemulsions

A study conducted by Hsu et al. (2017) focused on the preparation of carotenoid extracts and nanoemulsions from Lycium barbarum L. This process demonstrated potential in inhibiting the growth of HT-29 colon cancer cells. The research highlighted the successful extraction and incorporation of carotenoids, including neoxanthin and zeaxanthin, into a stable nanoemulsion, suggesting its potential use in cancer treatment (Hsu et al., 2017).

Transcriptomics in Drug-Natural Product Synergy

Pruteanu et al. (2020) investigated the effects of the marine natural product fucoxanthin in combination with the drug LY-294002 on gene expression in glioblastoma cells. The study identified that fucoxanthin, when combined with LY-294002, modulated various pathways, including those related to cell cycle and apoptosis, indicating its potential in enhancing the effectiveness of cancer treatment (Pruteanu et al., 2020).

Microencapsulation for Drug Delivery

Jaswir et al. (2019) explored the formulation of fucoxanthin-loaded microspheres (F-LM) using response surface methodology for the treatment of H1299 cancer cell lines. This approach aimed to improve the delivery of fucoxanthin, which is naturally water-insoluble, thereby enhancing its therapeutic potential in cancer treatment (Jaswir et al., 2019).

Identification of Neoxanthin Synthase

Bouvier et al. (2000) identified neoxanthin synthase, a carotenoid cyclase paralog, which plays a crucial role in the synthesis of neoxanthin, a precursor of the plant hormone abscisic acid. This discovery provided insight into the biochemical pathways of carotenoid synthesis in green plants, which could have implications for agricultural and pharmaceutical applications (Bouvier et al., 2000).

Fucoxanthin and Hepatic Fibrogenesis

A study by Kim et al. (2019) demonstrated that fucoxanthin had anti-fibrogenic effects in hepatic stellate cells, suggesting its potential use in the treatment of liver fibrosis. The study highlighted the ability of fucoxanthin to modulate fibrogenic gene expression and its interaction with key signaling pathways (Kim et al., 2019).

Pharmacological Insights of Marine-Derived Fucoxanthin

Mohibbullah et al. (2022) conducted a systematic review on the pharmacological benefits of fucoxanthin derived from marine algae. The review summarized the potential of fucoxanthin in various health and disease management applications, including anti-cancer, anti-inflammatory, and neuroprotective effects, although highlighting the need for more human clinical studies (Mohibbullah et al., 2022).

properties

CAS RN

19891-74-8

Product Name

Lycoxanthin

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

IUPAC Name

(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol

InChI

InChI=1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+

InChI Key

IFTRFNLCKUZSNG-SFEKFZNLSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CO)/C)/C)/C)C

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C

Other CAS RN

19891-74-8

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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